4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves multiple steps:
Preparation of 4-Chloro-3-nitrobenzaldehyde: This intermediate is synthesized by adding p-chlorobenzaldehyde to a mixture of fuming nitric acid and sulfuric acid at temperatures below 10°C.
Formation of the Hydrazone: The 4-Chloro-3-nitrobenzaldehyde is then reacted with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-yl hydrazine under controlled conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitrobenzaldehyde oxides.
Reduction: Formation of 4-Chloro-3-aminobenzaldehyde derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzaldehyde: A precursor in the synthesis of the compound.
4-Bromo-3-nitrobenzaldehyde: Similar structure with a bromine atom instead of chlorine.
2-Chloro-5-nitrobenzaldehyde: Similar structure with different substitution pattern.
Uniqueness
4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit VCAM-1 expression makes it a promising candidate for therapeutic applications in inflammatory and autoimmune diseases .
Properties
CAS No. |
624725-13-9 |
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Molecular Formula |
C17H15ClN6O3S |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN6O3S/c1-2-27-13-6-4-12(5-7-13)16-20-21-17(28)23(16)22-19-10-11-3-8-14(18)15(9-11)24(25)26/h3-10,22H,2H2,1H3,(H,21,28)/b19-10+ |
InChI Key |
GUVDPKREOCXBTI-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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